Procaterol hydrochloride hemihydrate

Description

Propriétés

Numéro CAS |

81262-93-3 |

|---|---|

Formule moléculaire |

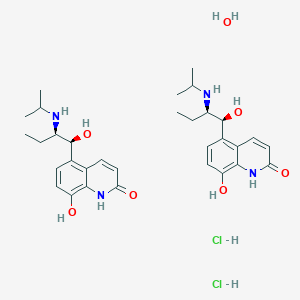

C32H48Cl2N4O7 |

Poids moléculaire |

671.6 g/mol |

Nom IUPAC |

bis(8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one);hydrate;dihydrochloride |

InChI |

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1 |

Clé InChI |

RZKAQAPBCFPJTK-GOPHCVLGSA-N |

SMILES isomérique |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |

SMILES canonique |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |

Synonymes |

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate; R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; |

Origine du produit |

United States |

Foundational & Exploratory

Procaterol hydrochloride hemihydrate β2-adrenergic receptor selectivity

An In-Depth Technical Guide to the β2-Adrenergic Receptor Selectivity of Procaterol (B1663013) Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent, second-generation short-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its high selectivity for the β2-AR subtype, which is predominantly expressed in bronchial smooth muscle.[4] Activation of these receptors leads to smooth muscle relaxation and bronchodilation.[1][2][5] This high degree of selectivity is critical for minimizing off-target effects, particularly cardiac stimulation, which is mediated by β1-adrenergic receptors (β1-AR). This guide provides a detailed examination of the receptor selectivity of procaterol, the underlying signaling pathways, and the experimental methodologies used to quantify its specific pharmacological profile.

Core Mechanism: β2-Adrenergic Receptor Signaling

The primary mechanism of action for procaterol involves the activation of the β2-AR, a G-protein-coupled receptor (GPCR).[6] This activation initiates a well-defined signaling cascade, although alternative pathways are also recognized.

Canonical Gs-Protein Coupled Pathway

The classical and most prominent signaling pathway activated by β2-AR agonists like procaterol is mediated by the stimulatory G-protein, Gs.[5][6]

-

Agonist Binding: Procaterol binds to the β2-AR, inducing a conformational change in the receptor.[7]

-

Gs Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.[6]

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6][8]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[5]

-

Downstream Effects: PKA then phosphorylates various downstream targets, including myosin light-chain kinase, which leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[5]

References

- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mims.com [mims.com]

- 5. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

Synthesis and characterization of Procaterol hydrochloride hemihydrate

An In-depth Technical Guide to the Synthesis and Characterization of Procaterol (B1663013) Hydrochloride Hemihydrate

Introduction

Procaterol hydrochloride hemihydrate is a potent and selective long-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema.[1][2][3] Its high selectivity for β2-adrenergic receptors in the bronchial smooth muscle results in effective bronchodilation with minimal cardiovascular side effects.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of Procaterol hydrochloride is a multi-step process that involves the formation of key intermediates. One common synthetic route begins with the acylation of 8-hydroxycarbostyril.[5] A detailed, multi-step synthesis process is outlined below.

A patented synthesis method involves the following sequential steps[6]:

-

Fries Rearrangement: 8-butyryloxy quinolone undergoes a Fries rearrangement with butyryl chloride to yield a mixture of acylated products.

-

Benzylation: The resulting mixture is reacted with a benzyl (B1604629) compound in the presence of a base.

-

Bromination: The product from the previous step is treated with pyridinium (B92312) tribromide in tetrahydrofuran (B95107) to produce 5-(2-bromobutyryl)-8-benzyloxy quinolone.

-

Ammonolysis: The brominated intermediate undergoes ammonolysis with isopropylamine (B41738) in tetrahydrofuran.

-

Reduction: The subsequent product is reduced in an alcohol solvent to yield 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone.

-

Hydrogenation and Salt Formation: Finally, a hydrogenation reduction is carried out, followed by a salt formation reaction with hydrochloric acid to obtain Procaterol hydrochloride.[6]

Another described method involves the acylation of 8-hydroxy quinolone with 2-chlorobutyryl chloride catalyzed by aluminum chloride. The resulting product is then partially hydrolyzed and subsequently aminated and reduced to yield procaterol.[7]

Mechanism of Action

Procaterol is a selective β2-adrenergic receptor agonist.[4][8] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][4] This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding to the β2-adrenergic receptor, Procaterol activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, resulting in the widening of the airways and improved airflow.[3][8]

Physicochemical Properties

This compound presents as white to pale yellowish-white crystals or a crystalline powder.[1][9] It exhibits solubility in water, formic acid, and methanol, is slightly soluble in ethanol, and is practically insoluble in diethyl ether.[9]

| Property | Value | Reference |

| Molecular Formula | C32H48Cl2N4O7 | [10] |

| Molecular Weight | 671.6 g/mol | [1][10] |

| Melting Point | ~195°C (with decomposition) | [1][9] |

| pH (1 in 100 solution) | 4.0 - 5.0 | [9] |

| Water Content | 2.5 - 3.3% | [9] |

| Residue on Ignition | Not more than 0.10% | [9] |

| Heavy Metals | Not more than 10 ppm | [9] |

Characterization and Analytical Methods

The characterization of this compound is crucial for ensuring its purity, identity, and quality. A variety of analytical techniques are employed for this purpose.

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectrophotometry

-

Protocol: A solution of Procaterol hydrochloride (e.g., 7 in 1,000,000) is prepared, and its absorption spectrum is determined using a UV-Vis spectrophotometer.[9] The spectrum is then compared with a reference spectrum.

-

Data: The absorption spectrum should exhibit similar intensities of absorption at the same wavelengths as the reference spectrum.[9] Maximum absorption wavelengths are observed at approximately 234 nm, 259 nm, and 295 nm.[7]

Infrared (IR) Spectrophotometry

-

Protocol: The infrared absorption spectrum of Procaterol hydrochloride is determined using the potassium bromide (KBr) disk method and compared with a reference spectrum.[9]

-

Data: The IR spectrum should show absorption at the same wave numbers as the reference spectrum, confirming the identity of the functional groups present in the molecule.[9]

Mass Spectrometry (MS)

-

Protocol: Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of Procaterol.

-

Data: For Procaterol hydrochloride, the standard mass spectrum shows a base peak at m/z 273.64 from the parent fragment at m/z 290.99.

| Technique | Key Findings | Reference |

| UV-Vis | Max absorption at ~234, 259, 295 nm | [7] |

| IR | Spectrum matches reference standard | [9] |

| MS | Base peak at m/z 273.64, parent at m/z 290.99 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., 4 mm internal diameter, 25 cm length, 5 µm particle size).[9]

-

Mobile Phase: A mixture of a sodium 1-pentanesulfonate solution, methanol, and glacial acetic acid (e.g., 760:230:10).[9]

-

Flow Rate: Adjusted so that the retention time of procaterol is approximately 15 minutes.[9]

-

Column Temperature: Maintained at a constant temperature, for instance, around 40°C.[9]

-

Detection: UV spectrophotometer.

-

-

Application: Used to determine purity and quantify related substances.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Protocol: This method often requires derivatization of the analyte. A common procedure involves deconjugation with enzymatic hydrolysis, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and subsequent derivatization with an agent like N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA).[11]

-

Application: A sensitive method for the determination of Procaterol in biological matrices like urine.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Protocol:

-

Column: A silica column (e.g., Lichrospher® Silica).

-

Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution and acetonitrile (B52724) (e.g., 30/70, v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode. Detection mass transitions are monitored for procaterol (290.99 > 273.64) and an internal standard.

-

-

Application: A highly sensitive and accurate method for determining the plasma concentration of Procaterol, with a linear range typically from 0.005 to 1.0 ng/mL.

| Parameter | HPLC[9] | GC-MS[11] | LC-MS/MS |

| Stationary Phase | Octadecylsilanized silica gel | - | Lichrospher® Silica |

| Mobile Phase | Sodium 1-pentanesulfonate/Methanol/Acetic Acid | - | Ammonium acetate/Acetonitrile |

| Detection | UV | MS/MS | MS/MS |

| Linear Range | - | 5-40 ng/mL (in urine) | 0.005-1.0 ng/mL (in plasma) |

| LOD/LOQ | - | 3 ng/mL / 5 ng/mL | - |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic pathways, mechanism of action, and a comprehensive suite of analytical methods for its characterization have been presented. The data and protocols summarized herein serve as a valuable resource for professionals engaged in the research, development, and quality control of this important bronchodilator. Adherence to these established analytical procedures is essential for ensuring the safety, efficacy, and quality of this compound in pharmaceutical applications.

References

- 1. Buy this compound | 81262-93-3 [smolecule.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN113384540A - Procaterol hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]

- 4. mims.com [mims.com]

- 5. Procaterol - Wikipedia [en.wikipedia.org]

- 6. Novel synthesis process of procaterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. procaterol hydrochloride [chembk.com]

- 8. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound | C32H48Cl2N4O7 | CID 23724982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of Procaterol Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent, long-acting beta-2 adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema. Its therapeutic efficacy is intrinsically linked to its chemical structure and stability. This technical guide provides a comprehensive overview of the chemical properties and stability profile of procaterol hydrochloride hemihydrate, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to pale yellowish-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;dihydrochloride | |

| Molecular Formula | C₁₆H₂₂N₂O₃·HCl·½H₂O | |

| Molecular Weight | 335.83 g/mol | |

| CAS Number | 81262-93-3 | |

| Appearance | White to pale yellowish-white crystals or crystalline powder | |

| Solubility | Soluble in water, formic acid, and methanol (B129727); slightly soluble in ethanol (B145695) (95%); practically insoluble in diethyl ether. | |

| Melting Point | Approximately 195°C (with decomposition) | |

| pH (1 in 100 solution) | 4.0 - 5.0 | |

| pKa (Strongest Acidic) | 8.52 | |

| pKa (Strongest Basic) | 9.88 | |

| Optical Rotation (1 in 20 solution) | No optical rotation | |

| Water Content | 2.5% - 3.3% |

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway

Procaterol exerts its bronchodilatory effects by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi. This interaction initiates a signal transduction cascade, leading to muscle relaxation and bronchodilation. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. Procaterol's action is primarily mediated through this Gs-cAMP-PKA pathway. Additionally, beta-2 adrenergic receptors can also couple to inhibitory G-proteins (Gi), which can modulate the signaling cascade.

Stability Profile

The stability of this compound is a critical factor for ensuring its safety and efficacy. It is known to be sensitive to light and is hygroscopic. Therefore, it should be stored in tight, light-resistant containers. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to assess the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing to generate degradation products.

Experimental Protocols for Forced Degradation

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should ideally be in the range of 5-20%.

4.2.1 Hydrolytic Degradation (Acid and Base)

-

Objective: To assess the stability of the drug substance in acidic and basic conditions.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), with samples taken at various time points.

-

Neutralize the samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

4.2.2 Oxidative Degradation

-

Objective: To evaluate the drug's susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature for a specified period (e.g., 24 hours), with samples taken at various time points.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

4.2.3 Photolytic Degradation

-

Objective: To determine the effect of light exposure on the drug's stability.

-

Protocol:

-

Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

-

4.2.4 Thermal Degradation

-

Objective: To assess the stability of the solid drug substance at elevated temperatures.

-

Protocol:

-

Place the solid this compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

At designated time points, withdraw samples and prepare solutions for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method for Related Substances

The following method, adapted from a pharmacopeial monograph for related substances, can serve as a starting point for developing and validating a stability-indicating method for this compound.

Table 2: HPLC Parameters for Analysis of this compound and Related Substances

| Parameter | Condition |

| Column | A stainless steel column 4.6 mm in inside diameter and 15 cm in length, packed with octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm in particle diameter). |

| Mobile Phase | Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid. |

| Flow Rate | Adjust |

The In Vivo Odyssey of Procaterol Hydrochloride Hemihydrate: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate, a potent and selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is intrinsically linked to its journey through the body—a process governed by its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of procaterol, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and the workflow for its analysis.

Pharmacokinetics of Procaterol

The systemic exposure and therapeutic action of procaterol are defined by its pharmacokinetic parameters. Following oral administration, procaterol is rapidly absorbed, with key pharmacokinetic metrics summarized below.

Quantitative Pharmacokinetic Data

The following tables present a summary of key pharmacokinetic parameters of procaterol in healthy human subjects following oral administration.

Table 1: Pharmacokinetic Parameters of Procaterol After Single Oral Administration

| Dose (µg) | Cmax (pg/mL) | Tmax (hr) | t½ (hr) | AUC (pg·hr/mL) | Reference |

| 50 | 136.4 | ~1.44 | ~3.83 | Not Reported | [1] |

| 50 | 358 | 1.6 | 4.2 | Not Reported | [2] |

| 50 (Syrup) | 263 ± 104 | 1.3 ± 0.7 | 4.1 ± 1.8 | 1151 ± 288 (AUC0-13hr) | [3] |

Table 2: Urinary Excretion of Procaterol and its Metabolites After a Single 50 µg Oral Dose [3]

| Compound | % of Administered Dose Excreted in Urine (24 hr) |

| Unchanged Procaterol | 15.7% |

| Glucuronide Metabolite | 23.6% |

| Desisopropyl Procaterol | 0.48% |

Metabolism of Procaterol

The biotransformation of procaterol is a critical determinant of its clearance and duration of action. Metabolism occurs primarily in the liver, with two major pathways identified: glucuronide conjugation and desisopropylation.

The main metabolic pathway for procaterol in humans is believed to be glucuronide conjugation[3]. The cytochrome P450 enzyme CYP3A4 is the main enzyme involved in the formation of the desisopropyl metabolite of procaterol in vitro[3]. Studies in rats have identified several metabolites, including procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-hydroxycarbostyril, and 8-hydroxycarbostyril[4].

Metabolic Pathway of Procaterol

Experimental Protocols

The quantification of procaterol in biological matrices is challenging due to its low therapeutic dose. This necessitates the use of highly sensitive analytical methods. Below are representative protocols for the analysis of procaterol in plasma and urine.

In Vivo Pharmacokinetic Study Workflow

Protocol 1: Quantification of Procaterol in Human Plasma by LC-MS/MS

This protocol is a representative method for the determination of procaterol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 2.5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for procaterol and the internal standard.

3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Protocol 2: Quantification of Procaterol in Human Urine by GC-MS/MS

This protocol outlines a general procedure for analyzing procaterol in urine, which often requires a derivatization step to improve volatility for gas chromatography.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/arylsulfatase to deconjugate the glucuronide and sulfate (B86663) metabolites. Incubate at 37°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute procaterol with a small volume of a methanolic solution containing a weak base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form a volatile trimethylsilyl (B98337) derivative.

-

2. GC-MS/MS Analysis

-

Gas Chromatograph: A GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any remaining matrix components.

-

Mass Spectrometer: A tandem mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of characteristic fragment ions of the derivatized procaterol.

Conclusion

This technical guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of procaterol hydrochloride hemihydrate. The quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important bronchodilator. The provided visual representations of the metabolic pathway and analytical workflow offer a clear and concise summary of the key processes involved in the disposition of procaterol within the body. A thorough understanding of these principles is paramount for the safe and effective therapeutic use of procaterol.

References

- 1. Pharmacokinetic study of the oral administration of procaterol hydrochloride hydrate 50 µg in healthy adult Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. researchgate.net [researchgate.net]

Procaterol hydrochloride hemihydrate for asthma and COPD research

An In-depth Technical Guide to Procaterol (B1663013) Hydrochloride Hemihydrate for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent and highly selective second-generation β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Developed by Otsuka Pharmaceutical Co., Ltd., it exhibits a strong bronchodilatory effect at small doses and can be administered orally or via inhalation.[4] Its high selectivity for the β2-adrenergic receptors located in bronchial smooth muscle minimizes cardiovascular side effects often associated with less selective β-agonists.[4][5] This guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and application in preclinical and clinical research, complete with detailed experimental protocols and data presented for scientific evaluation.

Mechanism of Action

Procaterol's therapeutic effect is primarily mediated by its selective agonism on β2-adrenergic receptors in the lungs.[2][6] This interaction initiates a well-defined signaling cascade that results in the relaxation of airway smooth muscle.

2.1 Signaling Pathway

The binding of procaterol to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), triggers a conformational change that activates the associated stimulatory G-protein (Gs).[7][8][9] The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7][10] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][9]

PKA, in turn, phosphorylates several downstream targets, leading to:

-

Inhibition of myosin light chain kinase (MLCK), preventing the phosphorylation of myosin required for muscle contraction.[10]

-

A decrease in intracellular calcium (Ca2+) concentrations.[10]

-

Opening of calcium-activated potassium channels, causing membrane hyperpolarization.

Collectively, these actions lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.[2][7] Beyond bronchodilation, some studies suggest that β2-agonists may have anti-inflammatory effects, such as reducing eosinophil numbers in bronchoalveolar lavage fluid (BALF) and inhibiting the release of inflammatory mediators.

Caption: Procaterol's β2-Adrenergic Receptor Signaling Cascade.

Pharmacokinetics and Metabolism

Procaterol is well-absorbed following oral or inhaled administration.[3] Due to the low therapeutic doses used, systemic levels can be low or undetectable after inhalation.[1][3]

Table 1: Pharmacokinetic Parameters of Oral this compound

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| Dose | 50 µg (oral tablet) | |

| Cmax (Peak Plasma Conc.) | 136.4 pg/mL | |

| Tmax (Time to Peak Conc.) | ~1.44 hours | |

| t½ (Elimination Half-life) | ~3.83 ± 0.93 hours | [6] |

| Metabolism | Primarily in the liver via glucuronide conjugation.[6] | |

| Primary Metabolites | Glucuronides of optical isomers (DM-251, DM-252). | |

| Excretion (24h Urinary) | 15.7% as unchanged procaterol. | |

| 23.6% as glucuronide metabolites. |

| | 0.48% as desisopropyl procaterol. | |

Preclinical Research & Experimental Protocols

Procaterol has been extensively studied in various preclinical models to characterize its efficacy and selectivity.

4.1 In Vitro Studies

In vitro studies have consistently demonstrated procaterol's potent relaxant effects on airway smooth muscle and its high selectivity for β2- over β1-adrenergic receptors. One study determined the dissociation constant (KP value) for procaterol on β2-adrenoceptors to be 0.008 µM, compared to 4.9 µM for β1-adrenoceptors, indicating a selectivity ratio of 612.[5] Other research has shown that procaterol inhibits mechanical contractions induced by acetylcholine (B1216132) and histamine (B1213489) in isolated dog trachea.

4.1.1 Experimental Protocol: In Vitro Assessment of Bronchodilator Effect

This protocol outlines a general method for evaluating the relaxant properties of procaterol on isolated tracheal tissue.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig, rat) according to approved ethical guidelines.

-

Excise the trachea and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Dissect the trachea into rings, approximately 2-3 mm in width.

-

-

Organ Bath Setup:

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1.0 g.

-

-

Contraction and Relaxation Measurement:

-

Induce a stable contraction using a contractile agent such as acetylcholine (1 µM) or histamine (10 µM).

-

Once the contraction plateaus, add procaterol in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) to determine potency.

-

Caption: Workflow for an in vitro tracheal relaxation experiment.

4.2 Animal Models

Animal models are crucial for studying the effects of procaterol in a complex physiological system that mimics human respiratory diseases.

-

Asthma Models: Mice immunized and challenged with ovalbumin (OVA) are commonly used to model allergic airway inflammation and hyperresponsiveness. In such a model, oral administration of procaterol was found to significantly reduce the number of eosinophils in BALF without augmenting airway hyperresponsiveness, suggesting a beneficial anti-inflammatory effect.

-

COPD Models: Models using exposure to cigarette smoke, lipopolysaccharide (LPS), or elastase in rodents are employed to study the pathological changes seen in COPD, such as chronic inflammation and emphysema.

4.2.1 Experimental Protocol: Murine Model of Allergic Asthma

This protocol describes a typical workflow for inducing an asthma phenotype in mice to test procaterol's efficacy.

-

Sensitization:

-

On days 0 and 14, administer an intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) to BALB/c mice.

-

-

Drug Administration:

-

Beginning on day 21, administer procaterol (or vehicle control) orally to the mice daily for 7 days.

-

-

Airway Challenge:

-

On days 25, 26, and 27, expose the mice to an aerosolized solution of 1% OVA for 30 minutes to induce an allergic airway response.

-

-

Endpoint Measurement (Day 28):

-

Airway Hyperresponsiveness (AHR): Anesthetize the mice, tracheostomize, and use a body plethysmograph to measure airway resistance in response to increasing concentrations of inhaled methacholine.

-

Bronchoalveolar Lavage (BAL): Lavage the lungs with saline and perform differential cell counts on the collected BALF to quantify inflammatory cells (e.g., eosinophils).

-

Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and remodeling.

-

Caption: Experimental workflow for an OVA-induced murine asthma model.

Clinical Research Data

Clinical trials have established the efficacy and safety of procaterol in patients with asthma and COPD.

5.1 Efficacy in Asthma

Double-blind, placebo-controlled studies have confirmed that both oral and inhaled procaterol produce significant improvements in pulmonary function.[11]

Table 2: Summary of Key Clinical Trials in Asthma

| Study | Dosage | Patient Population | Key Efficacy Outcomes |

|---|---|---|---|

| Oral Procaterol | 0.05 mg or 0.10 mg, twice daily for 2 weeks | 45 patients with chronic reversible airway disease | - Significant improvement in FEV1 vs. placebo (p < 0.05).- Bronchodilation evident at 30 mins, peak at 2 hrs, duration > 8 hrs.- Significantly higher daily peak flow rates with 0.10 mg dose. |

| Inhaled Procaterol[11] | 10 µg (low dose) or 20 µg (high dose), three times daily for 2 weeks | 210 patients with mild to moderate reversible airway obstruction | - Mean FEV1 increase at week 2: 35% (high dose) and 29% (low dose).- Significantly greater improvement in PFTs vs. placebo for up to 7 hours (p < 0.05). |

| Cough Variant Asthma[12] | Procaterol with inhaled glucocorticoid for 8 weeks | Patients aged 18-75 with cough variant asthma | - Primary outcomes: cough symptom score and quality of life score. |

5.2 Efficacy in COPD

Procaterol is also effective in managing symptoms for patients with COPD, particularly for improving dyspnea during daily activities.

Table 3: Summary of Key Clinical Trials in COPD

| Study | Dosage | Patient Population | Key Efficacy Outcomes |

|---|---|---|---|

| Inhaled Procaterol | 20 µg as needed (max 4 times/day) for 2 weeks | 30 outpatients with moderate to severe COPD (Stage II-IV) | - Significantly improved dyspnea scores for activities like climbing stairs (p=0.014) and walking (p=0.006) in Stage III patients.- Significant improvement in St. George's Respiratory Questionnaire (SGRQ) scores. |

| Inhaled Procaterol[13] | Single inhalation | Stable COPD patients on long-acting bronchodilators | - Modest but significant improvement in spirometry and respiratory mechanics within 2 hours post-inhalation. |

| Oral Procaterol[14][15] | Oral administration for 4 weeks | 20 COPD patients (randomized crossover) | - Doxofylline showed greater improvement in some pulmonary function parameters (post-BD PEF, FEF25-75) compared to procaterol. |

Safety, Tolerability, and Interactions

Procaterol is generally well-tolerated. The most frequently reported side effects are consistent with β2-agonist class effects and are typically mild and transient.

-

Common Side Effects: Tremor, nervousness, palpitations, and headache.[3]

-

Serious but Rare Side Effects: Significant hypokalemia (especially when co-administered with corticosteroids or diuretics), and potential for shock or anaphylactoid reactions.[6]

-

Drug Interactions:

-

Beta-blockers: May antagonize the bronchodilatory effects of procaterol.[3]

-

Xanthine Derivatives (e.g., Theophylline): May potentiate side effects and increase the risk of hypokalemia.

-

Corticosteroids and Diuretics: Concomitant use can increase the risk of decreased serum potassium levels.

-

Conclusion

This compound is a highly selective and effective β2-adrenergic receptor agonist with a rapid onset and long duration of action.[11] Its well-characterized mechanism of action, favorable pharmacokinetic profile, and established efficacy in both preclinical models and clinical trials make it a valuable agent for the treatment of asthma and COPD. For the research community, procaterol serves as a reliable tool for investigating β2-adrenergic signaling pathways and for evaluating therapeutic strategies in validated animal models of obstructive airway diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. youtube.com [youtube.com]

- 4. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double‐Blind, Double‐Dummy, Crossover Comparison Study: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. procaterol | Dosing & Uses | medtigo [medtigo.com]

- 8. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Procaterol metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Evaluation of Inhaled Procaterol for Potential Assist Use in Patients with Stable Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Oral Doxofylline and Procaterol on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In vitro bronchodilator effects of Procaterol hydrochloride hemihydrate

An In-Depth Technical Guide to the In Vitro Bronchodilator Effects of Procaterol (B1663013) Hydrochloride Hemihydrate

Introduction

Procaterol hydrochloride hemihydrate is a potent, long-acting, and highly selective beta-2 (β2) adrenergic receptor agonist.[1][2][3] It is clinically utilized as a bronchodilator for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic action is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.[1][4] This technical guide provides a comprehensive overview of the in vitro pharmacology of procaterol, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Procaterol exerts its bronchodilator effects primarily through the stimulation of β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[4] This interaction initiates a well-defined intracellular signaling cascade. Additionally, procaterol has been shown to exhibit a prejunctional inhibitory effect on the release of neurotransmitters from vagal nerve endings in human bronchial tissue.[5]

1. Postjunctional β2-Adrenergic Receptor Stimulation:

The binding of procaterol to β2-adrenergic receptors triggers the activation of the stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium (Ca2+) concentrations and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation.[6][7]

Figure 1: Postjunctional signaling pathway of Procaterol.

2. Prejunctional Inhibition of Neurotransmission:

In vitro studies on human bronchial tissue have demonstrated that procaterol, at low concentrations (10⁻¹⁰ to 10⁻⁷ M), can inhibit contractions caused by electrical field stimulation without affecting the response to exogenously applied acetylcholine.[5] This indicates a prejunctional action, where procaterol activates β2-adrenoceptors on vagal nerve terminals, suppressing the release of the contractile neurotransmitter acetylcholine.[5] This prejunctional effect contributes to its overall potent bronchodilator activity.[5]

Quantitative In Vitro Data

The potency, efficacy, and selectivity of procaterol have been quantified in various in vitro models. The following tables summarize key data from studies on isolated airway tissues.

Table 1: Potency and Efficacy of Procaterol in Isolated Tracheal and Bronchial Tissues

| Tissue Preparation | Contractile Agent | Measured Parameter | Value | Reference |

| Dog Trachea | Acetylcholine (30 nM) | ID₅₀ | 0.3 nM | [6][7] |

| Dog Trachea | Histamine (10 µM) - Phasic | ID₅₀ | 0.15 nM | [6][7] |

| Dog Trachea | Histamine (10 µM) - Tonic | ID₅₀ | 0.01 nM | [6][7] |

| Human Bronchus | Electrical Field Stimulation | Inhibitory Range | 10⁻¹⁰ to 10⁻⁷ M | [5] |

ID₅₀ (Median Inhibitory Dose): The concentration of procaterol required to inhibit 50% of the maximal contractile response.

Table 2: β-Adrenergic Receptor Selectivity of Procaterol

| Tissue/Receptor | Measured Parameter | Value (µM) | Selectivity Ratio (β2:β1) | Reference |

| β1-Adrenoceptors (Dog Coronary Artery) | Kₚ | 4.9 | 612 | [8] |

| β2-Adrenoceptors (Rabbit Pulmonary Artery) | Kₚ | 0.008 | [8] | |

| β1-Adrenoceptors (Guinea Pig Atria) | Kₚ | 3.5 | [8] | |

| β2-Adrenoceptors (Guinea Pig Atria) | Kₚ | 0.009 | [8] |

Kₚ (Dissociation Constant): A measure of the affinity of a drug for a receptor. A lower Kₚ value indicates higher affinity.

The data clearly demonstrates that procaterol is a highly potent β2-adrenoceptor agonist with a substantial selectivity for β2 over β1 receptors, which is a desirable characteristic for minimizing cardiac side effects.[8]

Experimental Protocols

The evaluation of in vitro bronchodilator activity typically involves the use of isolated airway smooth muscle preparations mounted in an organ bath.[9][10]

Protocol: Isolated Tracheal Ring Relaxation Assay

1. Tissue Preparation:

-

Source: Male Dunkin-Hartley guinea pigs are commonly used.[10][11] Human bronchial tissue can also be obtained from surgical resections.[5]

-

Dissection: The trachea is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Preparation: The trachea is cleaned of adherent connective tissue and cut into rings, typically 2-3 mm in width.[10] For studies on smaller airways, intralobular bronchi can be dissected.[12]

2. Organ Bath Setup:

-

Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a water-jacketed organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C.[13]

-

Gassing: The solution is continuously gassed with carbogen (B8564812) (95% O₂, 5% CO₂) to maintain a physiological pH (7.4).[13]

-

Transducer: The upper hook is connected to an isometric force transducer to record changes in muscle tension.[13]

3. Experimental Procedure:

-

Equilibration: The tissues are allowed to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams).[13] The buffer solution is changed every 15-20 minutes.

-

Viability Check: Tissues are challenged with a high concentration of potassium chloride (KCl) to ensure viability.

-

Pre-contraction: A stable contraction is induced using a contractile agonist such as histamine, methacholine, or carbachol (B1668302) at a concentration that produces approximately 50-70% of the maximal response (EC₅₀-EC₇₀).[10]

-

Concentration-Response Curve: Once the contraction reaches a stable plateau, procaterol is added to the organ bath in a cumulative manner (increasing concentrations). The tissue is allowed to reach a steady-state response at each concentration before the next addition.

-

Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction induced by the agonist. The EC₅₀ (concentration producing 50% of the maximal relaxation) or pD₂ (-log EC₅₀) is calculated by fitting the concentration-response data to a sigmoidal curve.

Figure 2: Workflow for an isolated tracheal ring relaxation assay.

In vitro pharmacological studies provide fundamental insights into the bronchodilator effects of this compound. The data consistently demonstrates that it is a highly potent and selective β2-adrenergic agonist that induces relaxation of airway smooth muscle through a cAMP-dependent mechanism.[6] Furthermore, its ability to inhibit cholinergic neurotransmission at the prejunctional level enhances its therapeutic efficacy.[5] The experimental protocols described herein represent standard methodologies for the preclinical evaluation and characterization of bronchodilator agents, providing a robust framework for future research and drug development in respiratory medicine.

References

- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mims.com [mims.com]

- 5. Effects of procaterol, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Is the guinea pig trachea a good in vitro model of human large and central airways? Comparison on leukotriene-, methacholine-, histamine- and antigen-induced contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The guinea-pig isolated bronchus for the in vitro study of small calibre airway reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Procaterol Hydrochloride Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol (B1663013) hydrochloride hemihydrate, a potent and selective β2-adrenergic receptor agonist, is widely recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, a growing body of evidence demonstrates that procaterol possesses significant anti-inflammatory properties. This technical guide provides an in-depth review of the mechanisms underlying these anti-inflammatory effects, supported by quantitative data from key preclinical and in vitro studies. Detailed experimental protocols are provided for the principal assays cited, and the core signaling pathways are visualized to facilitate a comprehensive understanding of procaterol's multimodal action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic applications of procaterol and other β2-agonists in inflammatory airway diseases.

Introduction

Chronic airway inflammation is a hallmark of asthma and COPD, contributing to airway hyperresponsiveness, remodeling, and progressive loss of lung function. While corticosteroids are the cornerstone of anti-inflammatory therapy, β2-adrenergic receptor agonists are critical for symptomatic relief. Procaterol hydrochloride hemihydrate is a second-generation β2-agonist known for its rapid onset and sustained duration of action. Accumulating research, however, indicates that its therapeutic benefits extend beyond bronchodilation to the direct modulation of inflammatory processes. This guide synthesizes the current understanding of procaterol's anti-inflammatory actions, focusing on its effects on key inflammatory cells and mediators.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-Inflammation

Procaterol exerts its anti-inflammatory effects primarily through the activation of β2-adrenergic receptors on the surface of various immune and structural cells in the airways.[1] This initiates a signaling cascade that ultimately suppresses the expression and release of pro-inflammatory mediators.

The canonical signaling pathway involves the following key steps:

-

Receptor Binding and G-Protein Activation: Procaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This leads to the activation of the stimulatory G-protein, Gs.

-

Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of Gs stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Modulation of Downstream Inflammatory Pathways: PKA, in turn, phosphorylates various intracellular targets, leading to the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

This signaling cascade results in a broad spectrum of anti-inflammatory effects, as detailed in the subsequent sections.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of procaterol have been quantified in a variety of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Chemokine Release

| Inflammatory Mediator | Cell/Model System | Inducer | Procaterol Concentration | % Inhibition / IC50 | Reference(s) |

| TNF-α | Human Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | Concentration-dependent | IC50: 57.8 nM | [2] |

| IL-8 | Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β and TNF-α | Dose-dependent | Not specified | |

| RANTES (CCL5) | Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β and TNF-α | Dose-dependent | Not specified | |

| GM-CSF | Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β and TNF-α | Dose-dependent | Not specified | |

| MDC (CCL22) | Human Monocytes (THP-1) | - | 10⁻¹⁰ - 10⁻⁷ M | Significant inhibition | [2] |

| I-309 (CCL1) | Human Monocytes (THP-1) | - | 10⁻¹⁰ - 10⁻⁷ M | Significant inhibition | [2] |

| TARC (CCL17) | Human Bronchial Epithelial Cells (BEAS-2B) | - | 10⁻¹⁰ - 10⁻⁷ M | Significant inhibition | [2] |

Table 2: Effects on Eosinophil Function

| Endpoint | Cell/Model System | Inducer | Procaterol Concentration | Effect | Reference(s) |

| Eosinophil Degranulation | Human Eosinophils | Interleukin-5 (IL-5) | 10⁻⁹ M and 10⁻⁸ M (with Theophylline (B1681296) 10⁻⁵ M) | 43.8% inhibition (synergistic) | [3] |

| Eosinophil Adhesion to Lung Fibroblasts | Human Eosinophils and Normal Human Lung Fibroblasts (NHLF) | TNF-α and Eotaxin | Concentration-dependent | Inhibition of adhesion | [4] |

| ICAM-1 Expression | Normal Human Lung Fibroblasts (NHLF) | TNF-α | Concentration-dependent | Inhibition of expression | [4] |

| VCAM-1 Expression | Normal Human Lung Fibroblasts (NHLF) | TNF-α | Concentration-dependent | Inhibition of expression | [4] |

| Eosinophil Infiltration in BALF | Ovalbumin-induced asthma mouse model | Ovalbumin | Clinical dose equivalent (oral) | Significant reduction in eosinophil number | [2] |

Table 3: In Vivo Anti-Inflammatory Effects

| Endpoint | Animal Model | Inducer | Procaterol Administration | Effect | Reference(s) |

| Microvascular Leakage | Guinea Pig Airways | Histamine (B1213489) (30 µg/kg) | 10 µg/mL (inhaled) | 28.7% to 69.8% inhibition | [5] |

| Wheal Formation | Asthmatic Children | Histamine | 50 µg (oral) | 15% average inhibition | [6] |

| Wheal Formation | Asthmatic Children | Platelet-Activating Factor (PAF) | 50 µg (oral) | 18% average inhibition | [6] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory actions of procaterol.

Caption: Procaterol Anti-Inflammatory Signaling Cascade.

Caption: Eosinophil Adhesion Assay Workflow.

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This in vivo model is used to assess the effect of procaterol on airway inflammation and hyperresponsiveness.

-

Animals: BALB/c mice (female, 6-8 weeks old).

-

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg aluminum hydroxide (B78521) (Alum) in 0.2 mL saline.

-

-

Challenge:

-

From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline, generated by an ultrasonic nebulizer.

-

-

Procaterol Administration:

-

This compound is administered orally at a clinically equivalent dose during the challenge period. A control group receives the vehicle (saline).

-

-

Readouts (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Mice are anesthetized, tracheostomized, and mechanically ventilated. AHR to increasing concentrations of inhaled methacholine (B1211447) is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). BAL fluid is collected, and total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by microscopy after staining.

-

Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BAL fluid are quantified by ELISA.

-

Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Histamine-Induced Microvascular Leakage in Guinea Pigs

This model evaluates the effect of procaterol on airway microvascular permeability.

-

Animals: Male Hartley guinea pigs (300-400 g).

-

Procedure:

-

Guinea pigs are anesthetized with an i.p. injection of pentobarbital (B6593769) sodium.

-

Aerosolized procaterol (e.g., 10 µg/mL) or saline (vehicle control) is administered for 10 minutes via a nebulizer connected to the tracheal cannula.

-

Fifteen minutes after inhalation, Evans blue dye (20 mg/kg), a marker for plasma extravasation, is injected intravenously (i.v.).

-

One minute after Evans blue injection, histamine (e.g., 30 µg/kg) is administered i.v. to induce microvascular leakage.

-

After 5 minutes, the systemic circulation is perfused with saline to remove intravascular dye.

-

The trachea and lungs are removed, and the amount of extravasated Evans blue dye in the airway tissue is quantified by spectrophotometry after formamide (B127407) extraction.

-

In Vitro Inhibition of Cytokine Release from BEAS-2B Cells

This assay assesses the direct effect of procaterol on cytokine production by human bronchial epithelial cells.

-

Cell Line: BEAS-2B, a human bronchial epithelial cell line.

-

Culture: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

The pro-inflammatory stimulus (e.g., a combination of IL-1β and TNF-α, or LPS) is added to the culture medium.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentrations of secreted cytokines and chemokines (e.g., IL-8, RANTES, GM-CSF) in the supernatant are quantified using specific ELISA kits.

-

-

Data Analysis: The percentage inhibition of cytokine release by procaterol at each concentration is calculated relative to the stimulated control (no procaterol). The IC50 value can be determined by non-linear regression analysis.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as an anti-inflammatory agent, in addition to its well-established bronchodilatory function. Its ability to inhibit the release of a wide array of pro-inflammatory mediators and to suppress the activity of key inflammatory cells, particularly eosinophils, highlights its potential for broader therapeutic applications in airway diseases. The elucidation of its action through the β2-adrenergic receptor/cAMP/PKA signaling pathway, leading to the modulation of NF-κB and MAPK, provides a solid mechanistic foundation for these effects.

Future research should focus on several key areas:

-

Clinical Studies: While preclinical and in vitro data are compelling, more clinical trials are needed to specifically evaluate the anti-inflammatory benefits of procaterol in patients with asthma and COPD, independent of its bronchodilator effects.

-

Synergistic aCombinations: The synergistic anti-inflammatory effects observed when procaterol is combined with corticosteroids or theophylline warrant further investigation.[3][4] Optimizing these combination therapies could lead to improved disease control with lower doses of each agent, thereby reducing the risk of side effects.

-

Long-Term Effects: The long-term impact of procaterol on airway remodeling, a critical feature of chronic airway diseases, requires further study.

-

Differential Effects on Inflammatory Phenotypes: Investigating the efficacy of procaterol in different inflammatory phenotypes of asthma (e.g., eosinophilic vs. neutrophilic) could lead to more personalized treatment approaches.

Conclusion

This compound is a multifaceted therapeutic agent with significant anti-inflammatory properties that complement its bronchodilatory action. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for leveraging its full therapeutic potential in the management of chronic inflammatory airway diseases. Continued research in this area is likely to uncover new avenues for the application of procaterol and other β2-agonists in the treatment of a range of inflammatory conditions.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of theophylline and procaterol on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhaled procaterol inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of procaterol, a beta 2-adrenoceptor agonist, on skin whealing response caused by inflammatory mediators in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Procaterol Hydrochloride Hemihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Procaterol (B1663013) hydrochloride hemihydrate is a potent β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of procaterol hydrochloride hemihydrate in both bulk drug substance and finished pharmaceutical products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its related substances.

I. HPLC Method Parameters

A robust HPLC method for the analysis of this compound is detailed below. This method is a composite of established procedures found in pharmacopeias and scientific literature.[4][5][6]

| Parameter | Specification |

| Column | Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size, e.g., Waters Symmetry Shield™ C18 (4.6 mm x 150 mm) |

| Mobile Phase | Varies by analytical goal: - For Related Substances: 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4 v/v/v)[4] - For Assay: Phosphate (B84403) buffer (11.04g sodium dihydrogen phosphate in 1000ml water, pH adjusted to 3.1±0.05 with phosphoric acid)-Methanol (83:17 v/v)[5] - Alternative for Related Substances: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.[6] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 35-40°C[4][6] |

| Detection Wavelength | 254 nm or 259 nm[4][5] |

| Injection Volume | 2-20 µL |

II. Experimental Protocols

A. Preparation of Solutions

-

Mobile Phase Preparation (for Related Substances - Method 1):

-

Accurately prepare a 1.0 mmol·L⁻¹ aqueous solution of sodium heptanesulfonate.

-

Mix the sodium heptanesulfonate solution, methanol, and glacial acetic acid in the ratio of 81:15:4.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

-

-

Mobile Phase Preparation (for Assay - Method 2):

-

Dissolve 11.04 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water.

-

Adjust the pH of the solution to 3.1 ± 0.05 using phosphoric acid.

-

Mix the phosphate buffer and methanol in the ratio of 83:17.

-

Degas the mobile phase.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration similar to the standard solution.

-

For tablets, finely powder a number of tablets, and use a quantity of powder equivalent to the average tablet weight.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

B. Chromatographic Procedure

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability.

-

Inject the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of all relevant peaks. The total run time should be at least 2.5 times the retention time of the procaterol peak.[6]

III. System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria | Source |

| Theoretical Plates (N) | Not less than 2500 for the procaterol peak | [5] |

| Tailing Factor (T) | Not more than 2.0 for the procaterol peak | - |

| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% for peak area and retention time | - |

| Resolution (Rs) | Resolution between procaterol and any adjacent impurity peak should be not less than 3.0 | [6] |

IV. Data Presentation

A. Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for this compound.

| Parameter | Typical Results | Source |

| Linearity (Correlation Coefficient, r²) | > 0.999 | [4] |

| Accuracy (Recovery) | 95.0% - 105.0% | [4] |

| Precision (RSD) | < 2% | - |

| Limit of Detection (LOD) | Dependent on the detector and method, can be as low as 0.001 ng/mL with LC/MS/MS | [2] |

| Limit of Quantitation (LOQ) | Dependent on the detector and method, can be as low as 0.005 ng/mL with LC/MS/MS | [2] |

V. Visualizations

A. HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of Procaterol HCl.

B. Logical Relationship for Method Validation

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: In Vitro Airway Smooth Muscle Relaxation Assay using Procaterol Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other obstructive airway diseases.[1][2] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle (ASM). This document provides detailed application notes and protocols for conducting an in vitro airway smooth muscle relaxation assay using procaterol hydrochloride hemihydrate, a fundamental method for characterizing its pharmacological activity and potency. This assay is crucial for preclinical drug development and for investigating the mechanisms of bronchodilation.

Procaterol exerts its action by stimulating β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation and an increased bronchial airflow.[2][3] The primary mechanism involves the activation of a Gs protein-coupled receptor, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.[4]

Data Presentation

The following tables summarize the quantitative data for this compound in in vitro airway smooth muscle relaxation assays.

| Species | Contractile Agent (Concentration) | Procaterol Potency (ID50/pD2) | Reference |

| Dog | Acetylcholine (30 nM) | ID50: 0.3 nM | [5][6] |

| Dog | Histamine (B1213489) (10 µM) - Phasic Response | ID50: 0.15 nM | [5][6] |

| Dog | Histamine (10 µM) - Tonic Response | ID50: 0.01 nM | [5][6] |

| Guinea Pig | Histamine (1 x 10⁻⁵ M) | pD2: 10.58 ± 0.03 | [7] |

Table 1: Potency of Procaterol in Inducing Airway Smooth Muscle Relaxation. ID50 represents the concentration of procaterol required to inhibit 50% of the contractile response. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Parameter | Value | Species | Reference |

| β2-Adrenoceptor Dissociation Constant (Kp) | 0.008 µM | Rabbit | [8] |

| β1-Adrenoceptor Dissociation Constant (Kp) | 4.9 µM | Dog | [8] |

| β2:β1 Selectivity Ratio | 612 | [8] |

Table 2: Receptor Binding Affinity and Selectivity of Procaterol. Kp represents the equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Kp value signifies higher binding affinity.

Signaling Pathway

The binding of procaterol to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in muscle relaxation.

Caption: Procaterol-induced β2-adrenergic receptor signaling pathway in airway smooth muscle.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol details the methodology for assessing the relaxant effects of procaterol on pre-contracted guinea pig tracheal rings in an organ bath system.[8][9]

Materials and Reagents:

-

Male Hartley guinea pigs (250-700 g)

-

This compound

-

Histamine or Acetylcholine (contractile agent)

-

Krebs-Henseleit or Tyrode's physiological salt solution

-

Distilled water

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Standard dissection tools

Procedure:

-

Preparation of Physiological Salt Solution:

-

Krebs-Henseleit Solution (mM): NaCl (118.0), KCl (4.7), CaCl₂ (2.5), KH₂PO₄ (1.2), MgSO₄ (1.2), NaHCO₃ (25.0), and glucose (11.1).[8]

-

Tyrode's Solution (mM): NaCl (137.0), NaHCO₃ (11.9), KCl (2.68), CaCl₂ (1.89), MgCl₂ (1.09), NaH₂PO₄ (0.24), and glucose (5.6).[7]

-

Prepare the solution fresh and continuously gas with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.

-

-

Tissue Dissection and Preparation:

-

Humanely euthanize a guinea pig.

-

Carefully dissect the trachea and place it in a petri dish containing cold, gassed physiological salt solution.

-

Remove adhering connective tissue and fat.

-

Cut the trachea into rings of 4-5 mm in length.[8]

-

-

Mounting the Tracheal Rings:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber (10-20 mL capacity) filled with gassed physiological salt solution maintained at 37°C.[8]

-

Attach one hook to a fixed support and the other to an isometric force transducer.

-

Apply an initial resting tension of 1.0-1.5 g to each ring.[10]

-

Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.[10]

-

-

Contraction and Relaxation Measurement:

-

Induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 x 10⁻⁵ M histamine or 1 µM acetylcholine).[7]

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.

-

At the end of the experiment, add a supramaximal concentration of a standard relaxing agent (e.g., papaverine (B1678415) or isoprenaline) to induce maximal relaxation (100% relaxation).[7]

-

-

Data Analysis:

-

Express the relaxation at each procaterol concentration as a percentage of the pre-contracted tone.

-

Plot the concentration-response curve (log concentration of procaterol vs. percentage of relaxation).

-

Calculate the EC₅₀ (or pD₂) and Eₘₐₓ values from the concentration-response curve using appropriate pharmacological software.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vitro airway smooth muscle relaxation assay.

Caption: Workflow for the in vitro airway smooth muscle relaxation assay.

References

- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pharmacological aspects of the bronchodilating activity of procaterol [pubmed.ncbi.nlm.nih.gov]

- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Procaterol Hydrochloride Hemihydrate Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other obstructive airway diseases. Its therapeutic efficacy is primarily mediated through the activation of β2-adrenergic receptors (β2-ARs), which are Gs protein-coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, leading to smooth muscle relaxation. Accurate and reproducible measurement of Procaterol's efficacy in cell-based assays is crucial for drug discovery, development, and quality control.

These application notes provide detailed protocols for two common and robust cell-based assays to quantify the efficacy of this compound: a direct measurement of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and a reporter gene assay that measures the transcriptional response downstream of cAMP production.

Mechanism of Action and Signaling Pathway